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Compound of Interest

Compound Name: 6-Bromo-5-fluoropyridin-2-amine

Cat. No.: B1525812 Get Quote

An In-Depth Technical Guide to 6-Bromo-5-fluoropyridin-2-amine: A Key Building Block in

Modern Drug Discovery

Introduction
In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, forming the core

of numerous therapeutic agents. Among the vast array of functionalized pyridines, 6-Bromo-5-
fluoropyridin-2-amine emerges as a particularly strategic building block for drug discovery

and development professionals. Its unique trifecta of substituents—a nucleophilic amino group,

a versatile bromine atom, and an electron-withdrawing fluorine atom—provides a powerful

platform for generating diverse molecular architectures with significant biological potential.[1]

This guide, written from the perspective of a Senior Application Scientist, offers a

comprehensive technical overview of this compound, moving beyond simple data recitation to

explain the causality behind its utility and application in modern pharmaceutical research.

Core Molecular Profile and Physicochemical
Rationale
The utility of 6-Bromo-5-fluoropyridin-2-amine in synthesis is directly tied to its fundamental

molecular properties. Understanding these characteristics is the first step in leveraging its full

potential.
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The compound is identified by the CAS Number 1257294-51-1.[2][3][4] Its precise arrangement

of atoms provides a unique combination of reactivity and biophysical properties that are highly

sought after in scaffold-based drug design.

Table 1: Key Identifiers and Properties

Property Value Source

IUPAC Name
6-bromo-5-fluoropyridin-2-
amine

N/A

CAS Number 1257294-51-1 [2][3][4]

Molecular Formula C₅H₄BrFN₂ [2][3][5][6]

Molecular Weight 191.00 g/mol [2][3][5]

Monoisotopic Mass 189.95419 Da [5]

SMILES C1=CC(=NC(=C1F)Br)N [6]

| InChIKey | WEERYBMHJWEOIU-UHFFFAOYSA-N |[6] |

The Scientist's Perspective: Why This Structure is
Significant
The true value of this molecule lies in the interplay of its functional groups, which an

experienced medicinal chemist can exploit:

The Bromine (Br) at C6: This is not merely a halogen; it is a versatile synthetic handle. Its

position makes it ripe for a wide array of palladium-catalyzed cross-coupling reactions (e.g.,

Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the controlled, late-stage

introduction of diverse aryl, heteroaryl, or alkyl groups, enabling rapid exploration of the

structure-activity relationship (SAR) in a drug discovery campaign.[1]

The Fluorine (F) at C5: The fluorine atom profoundly influences the molecule's properties. Its

strong electron-withdrawing nature modulates the pKa of the pyridine ring and the amino

group. In a drug candidate, fluorine can enhance metabolic stability by blocking sites of

oxidative metabolism, improve binding affinity through favorable electrostatic interactions,
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and increase membrane permeability. Furthermore, the ¹⁹F nucleus provides a clean

spectroscopic window for NMR-based fragment screening assays.[7]

The Amine (NH₂) at C2: The 2-amino group is a critical feature. It is a potent hydrogen bond

donor and can act as a key "hinge-binding" motif in many enzyme active sites, particularly in

protein kinases. It also serves as a nucleophilic point for building more complex fused

heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are prevalent in oncology

pipelines.[8]

Synthesis and In-Process Validation
A trustworthy synthetic protocol is not just a series of steps but a self-validating system. The

following represents a plausible and robust laboratory-scale synthesis extrapolated from

established methodologies for preparing related fluorinated aminopyridines.[9] The rationale for

each step and the necessary in-process controls (IPCs) are highlighted to ensure

reproducibility and purity.

Proposed Synthetic Workflow
The synthesis can be logically approached via a diazotization-fluorination reaction on a

brominated aminopyridine precursor. This is a variation of the classic Balz-Schiemann reaction.
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Start: 2,6-diaminopyridine

Step 1: Selective Bromination
Reagents: NBS, Acetonitrile

IPC: TLC, LC-MS

Intermediate: 3-Bromo-2,6-diaminopyridine

Step 2: Sandmeyer Diazotization
Reagents: NaNO₂, HBF₄ (or HF-Pyridine)

Temp: 0-5 °C
IPC: Visual (N₂ evolution), Quench test

Intermediate: Diazonium salt

Step 3: Thermal Fluorination
Action: Gentle heating

IPC: TLC, LC-MS

Step 4: Deamination
Reagents: H₃PO₂, heat

IPC: TLC, LC-MS

Final Product:
6-Bromo-5-fluoropyridin-2-amine

Purification: Column Chromatography
Final QC: ¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS

Click to download full resolution via product page

Caption: A plausible synthetic workflow for 6-Bromo-5-fluoropyridin-2-amine.
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Detailed Experimental Protocol
Step 1: Selective Bromination of 2,6-diaminopyridine

Dissolve 2,6-diaminopyridine (1.0 eq) in acetonitrile in a round-bottom flask equipped with a

magnetic stirrer.

Cool the solution to 0 °C in an ice bath.

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the

temperature remains below 5 °C.

Causality: The amino groups are strongly activating, directing electrophilic substitution to

the ortho and para positions. Using controlled stoichiometry and low temperature favors

mono-bromination at the 3-position.

Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench with

aqueous sodium thiosulfate solution.

Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to yield crude 3-Bromo-2,6-diaminopyridine.

Step 2-3: Diazotization and Fluorination

Suspend the crude intermediate (1.0 eq) in 48% tetrafluoroboric acid (HBF₄) at 0 °C.

Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature

below 5 °C. Vigorous stirring is essential.

Causality: This forms the diazonium tetrafluoroborate salt from the amino group at the 6-

position. The amino group at C2 is less reactive under these conditions.

After addition is complete, stir for an additional 30 minutes.

Gently warm the mixture to room temperature and then to ~50 °C until nitrogen evolution

ceases. The diazonium salt thermally decomposes to introduce the fluorine atom.

Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
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Step 4: Reductive Deamination

To the neutralized mixture containing the crude 2-amino-3-bromo-6-fluoropyridine, add

hypophosphorous acid (H₃PO₂) (2.0 eq).

Heat the reaction to 60-70 °C for 2-4 hours.

Causality: This step reductively removes the remaining amino group at the 3-position

(which was originally the 2-position of the starting material) to yield the desired product.

Monitor by LC-MS. Upon completion, cool, basify with NaOH, and extract with

dichloromethane.

Final Purification & Quality Control

Combine the organic layers, dry over MgSO₄, and concentrate.

Purify the crude product via flash column chromatography on silica gel.

The identity and purity of the final product, 6-Bromo-5-fluoropyridin-2-amine, must be

confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry

(HRMS). Purity of >97% is typically required for drug discovery applications.

Applications in Drug Discovery & Development
This scaffold is not an end in itself but a starting point for creating high-value therapeutic

candidates. Its utility is best illustrated through its application in established drug discovery

workflows.

Workflow: From Scaffold to Lead Candidate
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Caption: Role of the scaffold in a typical drug discovery pipeline.

Application 1: Kinase Inhibitor Development The 2-aminopyridine motif is a privileged structure

for inhibiting protein kinases, which are critical targets in oncology. The amino group forms key

hydrogen bonds with the "hinge" region of the kinase active site. The bromine at C6 can be

replaced with various aromatic groups via Suzuki coupling to probe the solvent-exposed

region, optimizing for potency and selectivity. The fluorine at C5 can enhance binding and

improve pharmacokinetic properties.

Application 2: Fragment-Based Drug Discovery (FBDD) FBDD identifies low-molecular-weight

fragments that bind weakly to a biological target.[7] Due to the absence of a natural fluorine

background in biological systems, ¹⁹F-NMR is a highly sensitive method for hit identification. 6-
Bromo-5-fluoropyridin-2-amine is an ideal fragment because a change in the chemical shift

of its ¹⁹F signal upon addition of the target protein provides unambiguous evidence of binding.

Application 3: Isotopic Labeling for DMPK Studies In advanced drug development, stable

isotope-labeled versions of a drug are required as internal standards for quantitative

bioanalysis. Furthermore, strategic deuteration of a drug candidate can improve its metabolic

profile. Related aminobromopyridines are used to create deuterated drugs like Deucravacitinib,

a TYK2 inhibitor.[10] While this compound is not deuterated, its structure is directly amenable

to the synthesis of deuterated analogs for use in crucial DMPK (Drug Metabolism and

Pharmacokinetics) studies.

Safety, Handling, and Storage
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Scientific integrity demands rigorous attention to safety. While a full safety data sheet (SDS)

should always be consulted, the following summarizes key hazard information from GHS

classifications.[5]

Table 2: GHS Hazard Summary

Hazard Class Code Statement

Skin Corrosion/Irritation H315 Causes skin irritation

Serious Eye Damage/Irritation H319 Causes serious eye irritation

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Standard Laboratory Protocol:

Handling: Always handle in a certified chemical fume hood. Wear appropriate Personal

Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-

term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is

recommended.[11]

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion
6-Bromo-5-fluoropyridin-2-amine is far more than a catalog chemical; it is a meticulously

designed tool for the modern medicinal chemist. Its combination of a hinge-binding amino

group, a synthetically versatile bromine handle, and a property-enhancing fluorine atom makes

it an exceptionally valuable starting point for the discovery of novel therapeutics. This guide has

aimed to provide not only the essential technical data but also the strategic rationale behind its

synthesis and application, empowering researchers to unlock its full potential in their drug

discovery programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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